Cas no 1540679-57-9 (3-(2,2-dimethylpropyl)piperidin-3-ol)

3-(2,2-Dimethylpropyl)piperidin-3-ol is a substituted piperidine derivative characterized by a tertiary alcohol functional group at the 3-position and a neopentyl (2,2-dimethylpropyl) substituent. This structural configuration imparts steric hindrance, potentially enhancing stability and influencing reactivity in synthetic applications. The compound may serve as a versatile intermediate in pharmaceutical or agrochemical synthesis, where its rigid, branched alkyl group could modulate lipophilicity or binding affinity. The hydroxyl group offers a handle for further functionalization, enabling derivatization into more complex architectures. Its well-defined stereochemistry, if applicable, may also be advantageous for enantioselective synthesis. Careful handling is recommended due to the potential reactivity of the piperidine scaffold.
3-(2,2-dimethylpropyl)piperidin-3-ol structure
1540679-57-9 structure
Product Name:3-(2,2-dimethylpropyl)piperidin-3-ol
CAS No:1540679-57-9
MF:C10H21NO
MW:171.279843091965
CID:6546342
PubChem ID:83682912
Update Time:2025-05-21

3-(2,2-dimethylpropyl)piperidin-3-ol Chemical and Physical Properties

Names and Identifiers

    • 3-(2,2-dimethylpropyl)piperidin-3-ol
    • 1540679-57-9
    • EN300-1848083
    • Inchi: 1S/C10H21NO/c1-9(2,3)7-10(12)5-4-6-11-8-10/h11-12H,4-8H2,1-3H3
    • InChI Key: GZCUFQFGIJMQQG-UHFFFAOYSA-N
    • SMILES: OC1(CNCCC1)CC(C)(C)C

Computed Properties

  • Exact Mass: 171.162314293g/mol
  • Monoisotopic Mass: 171.162314293g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 150
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 32.3Ų

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3-(2,2-dimethylpropyl)piperidin-3-ol Related Literature

Additional information on 3-(2,2-dimethylpropyl)piperidin-3-ol

3-(2,2-Dimethylpropyl)piperidin-3-ol: A Comprehensive Overview

3-(2,2-Dimethylpropyl)piperidin-3-ol (CAS No. 1540679-57-9) is a versatile organic compound that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound belongs to the class of piperidines, which are six-membered cyclic amines with a wide range of applications. The structure of 3-(2,2-dimethylpropyl)piperidin-3-ol is characterized by a piperidine ring substituted with a 2,2-dimethylpropyl group at the 3-position and a hydroxyl group (-OH) at the same position. This unique substitution pattern imparts distinctive chemical and physical properties to the compound.

Recent studies have highlighted the potential of 3-(2,2-dimethylpropyl)piperidin-3-ol as a building block in drug discovery and synthesis. Its piperidine ring is known for its ability to form hydrogen bonds, making it an attractive candidate for designing bioactive molecules. Researchers have explored its role in developing new pharmaceutical agents targeting various therapeutic areas, including central nervous system disorders and inflammation. The compound's hydroxyl group facilitates further functionalization, enabling the creation of derivatives with enhanced bioavailability and efficacy.

In terms of synthesis, 3-(2,2-dimethylpropyl)piperidin-3-ol can be prepared through various methods, including nucleophilic substitution and ring-opening reactions. One notable approach involves the reaction of a suitable alkyl halide with a piperidine derivative in the presence of a base. This method has been optimized to achieve high yields and purity levels, ensuring its suitability for large-scale production.

The chemical stability of 3-(2,2-dimethylpropyl)piperidin-3-ol has been extensively studied under different conditions. Research indicates that the compound exhibits good thermal stability and resistance to oxidation under mild conditions. However, exposure to strong oxidizing agents or harsh acidic environments may lead to degradation. These findings are crucial for determining its storage conditions and handling procedures in industrial settings.

From an applications perspective, 3-(2,2-dimethylpropyl)piperidin-3-ol has found utility in diverse industries. In pharmaceuticals, it serves as an intermediate in the synthesis of complex molecules with potential therapeutic benefits. In materials science, its ability to form stable amorphous solids makes it a valuable component in polymer formulations. Additionally, recent advancements have explored its use in catalysis, where it acts as a ligand or catalyst support in various organic transformations.

One area where 3-(2,2-dimethylpropyl)piperidin-3-ol has shown promising results is in green chemistry initiatives. Its ability to participate in environmentally friendly reaction conditions aligns with the growing demand for sustainable chemical processes. Researchers have demonstrated its effectiveness in asymmetric catalysis using renewable feedstocks and energy-efficient protocols.

Despite its numerous advantages, the commercialization of 3-(2,2-dimethylpropyl)piperidin-3-ol faces certain challenges. Regulatory hurdles related to toxicity testing and environmental impact assessments must be addressed before widespread adoption can occur. Additionally, cost-effective production methods need to be developed to ensure affordability for end-users across different sectors.

In conclusion, 3-(2,2-Dimethylpropyl)piperidin-3-ol (CAS No. 1540679-57-9) stands out as a multifaceted compound with significant potential across various industries. Its unique chemical structure enables diverse applications ranging from drug discovery to materials science. Continued research into its synthesis optimization and application development will undoubtedly unlock new opportunities for this intriguing molecule.

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